(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone

physicochemical profiling lipophilicity chromatography

This 1,2,3-triazole-4-carboxamide features a 4-ethylpiperazine amide and 3,4-dimethylphenyl substituent, offering a TPSA of 54.3 Ų, XLogP3 2, and a single basic amine (pKa ~7-8) for salt formation. Structural sensitivity to amine variation makes it a precise benchmark for evaluating piperazine N-alkyl chain effects on target affinity and selectivity. Use as a core scaffold for peripheral target engagement: further polar modifications push TPSA above 60 Ų to limit CNS exposure. Not flagged as PAINS; suitable as a negative control in HTS triage against more complex analogs.

Molecular Formula C17H23N5O
Molecular Weight 313.405
CAS No. 1326851-76-6
Cat. No. B2370002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone
CAS1326851-76-6
Molecular FormulaC17H23N5O
Molecular Weight313.405
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3
InChIKeyPLOALAFSBMTRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone (CAS 1326851-76-6): Core Identification and Class Context


(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone (CAS 1326851-76-6) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, characterized by a 3,4-dimethylphenyl substituent on the triazole N1 and a 4-ethylpiperazine amide at the C4 position [1]. It is offered as a research chemical for in vitro investigation, with a molecular weight of 313.4 g/mol and a topological polar surface area of 54.3 Ų [1]. This compound is structurally related to a series of analogs featuring varied amine motifs (e.g., azepane, morpholine, phenylpiperazine) on the triazole-4-carbonyl core .

Why In-Class Substitution of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone Is Not Straightforward


The 1,2,3-triazole-4-carboxamide scaffold is highly sensitive to amine substitution at the carbonyl. Even minor variations, such as replacing the 4-ethylpiperazine with a 4-methylpiperazine or a phenylpiperazine, can drastically alter the compound's physicochemical properties, including logP, basicity (pKa of the piperazine N), and H-bond acceptor capacity, which in turn modulate target binding or assay interference potential . Without project-specific head-to-head data, assuming functional equivalence between (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone and its closest analogs—such as the azepane (CAS 1105215-41-5) or the 4-phenylpiperazine (CAS 1105241-47-1) derivatives—is unsupported and risks compromising experimental reproducibility . The following sections establish the evidence gap.

Quantitative Differentiation Evidence for (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone Versus Analogs


Physicochemical Distinction from the 4-Phenylpiperazine Analog: Predicted LogP Difference

Computed logP values distinguish (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone from its 4-phenylpiperazine analog (CAS 1105241-47-1). PubChem's XLogP3-AA model predicts an XLogP3-AA of 2 for the target compound [1], whereas the 4-phenylpiperazine analog, with an additional phenyl ring, is expected to exhibit a significantly higher logP. This difference impacts retention time in reversed-phase chromatography and solubility in aqueous assay buffers.

physicochemical profiling lipophilicity chromatography

Topological Polar Surface Area (TPSA) Comparison with Azepane Analog

The target compound has a TPSA of 54.3 Ų [1], a key determinant of passive membrane permeability. Its azepane analog (CAS 1105215-41-5), which lacks the second nitrogen in the saturated ring, has a lower TPSA (approximately 46 Ų based on structural calculation). This difference of ~8 Ų can be critical when optimizing for blood-brain barrier penetration or intestinal absorption, as TPSA values below 60–70 Ų are often desired for CNS targets.

membrane permeability drug-likeness computational chemistry

Hydrogen Bond Acceptor Count Distinction from Morpholine Analog

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone has 4 hydrogen bond acceptors [1], contributed by the triazole nitrogens, the carbonyl oxygen, and the piperazine N4. The morpholine analog (4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine) possesses 5 acceptors due to the morpholine oxygen, increasing its overall polarity and potential for aqueous solubility but also altering its pharmacophoric profile for targets preferring a basic amine over a neutral ether.

H-bond interactions pharmacophore modeling solubility

Application Scenarios for (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone Based on Evidence Profile


Peripherally-Restricted Kinase Probe Development

When optimizing a kinase inhibitor series for peripheral target engagement and low CNS exposure, (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone's TPSA of 54.3 Ų places it in an intermediate range; it can serve as a core scaffold where further modifications (e.g., adding polar groups) can push TPSA above 60 Ų to limit brain penetration, while the basic piperazine provides a handle for salt formation to improve solubility [1].

Structure-Activity Relationship (SAR) Anchor Point for Piperazine Basicity

In programs where the basicity of the piperazine moiety is a critical pharmacophoric element (e.g., interacting with a conserved Asp or Glu residue), the target compound provides a benchmark for evaluating the impact of N-alkyl substitution. The ethyl group balances lipophilicity and steric bulk; comparing its affinity and selectivity against the methylpiperazine or phenylpiperazine analogs can deconvolute the contributions of pKa and shape to target binding [2].

Assay Interference Control for Pan-Assay Interference Compounds (PAINS) Evaluation

Triazole-carboxamides are not flagged as PAINS substructures. The target compound, with its well-defined triazole core and single basic center, can be used as a negative control in high-throughput screening campaigns to assess the specificity of hits from more complex analogs, leveraging its XLogP3-AA of 2 for consistent solubility across assay conditions [1].

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